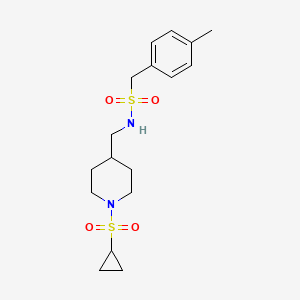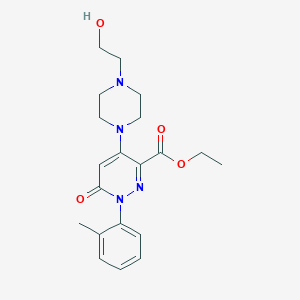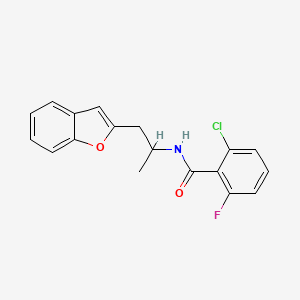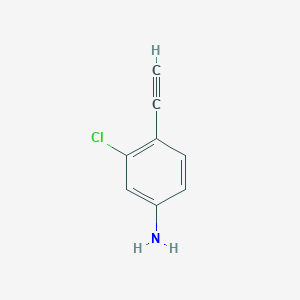![molecular formula C10H8F4O3 B2512709 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one CAS No. 210816-49-2](/img/structure/B2512709.png)
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is a chemical compound with the CAS Number: 210816-49-2 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 1-[2,4-bis(difluoromethoxy)phenyl]ethanone . The Inchi Code for this compound is 1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3 .
Molecular Structure Analysis
The molecular formula of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is C10H8F4O3 . This compound consists of 10 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is a liquid at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Overview
The chemical compound 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one does not directly appear in the current available literature within the context of scientific research applications specifically by its name. However, discussions around similar chemical structures and functionalities, such as those involving bisphenols, fluorinated compounds, and their derivatives, suggest the importance of understanding related compounds for environmental, health, and material science applications. Below are insights derived from existing research on related chemical families and compounds that may highlight potential areas of application for the mentioned compound.
Environmental Impact and Degradation
Research on compounds like DDT and its derivatives has highlighted the persistent nature of certain chemicals in the environment and their potential as endocrine disruptors in humans and wildlife (Burgos-Aceves et al., 2021). This suggests a potential area of investigation for the environmental persistence and degradation pathways of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, focusing on its stability, bioaccumulation, and possible impact on ecological and human health.
Material Science and Industrial Applications
The synthesis and properties of coordination compounds, such as those described by Scaltrito et al. (2000), indicate significant interest in the development of materials with unique electronic, photophysical, and structural properties (Scaltrito et al., 2000). Given the structural features of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, research into its potential applications in material science, especially in the development of new polymers, coatings, or electronic materials, may be warranted.
Health and Safety Assessments
The review on the toxicology, human exposure, and safety assessment of bisphenol A diglycidylether (BADGE) by Poole et al. (2004) emphasizes the importance of evaluating the health implications of chemical compounds used in industrial applications (Poole et al., 2004). Similar assessments for 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one could provide essential insights into its safety profile, especially if the compound is intended for use in consumer products or manufacturing processes that may lead to human exposure.
Potential for Bioremediation
Research into the bioremediation of contaminants like DDT highlights the capability of certain microorganisms to degrade persistent organic pollutants in soils and water bodies (Foght et al., 2001). Investigating the biodegradability of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one by specific bacterial or fungal strains could uncover methods to mitigate its environmental impact, should it exhibit persistent or toxic characteristics.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2,4-bis(difluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIQACNLBOEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)

![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)
![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)




